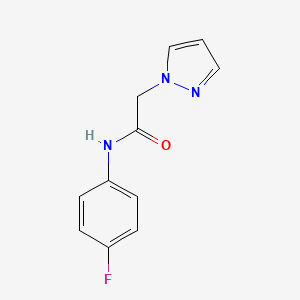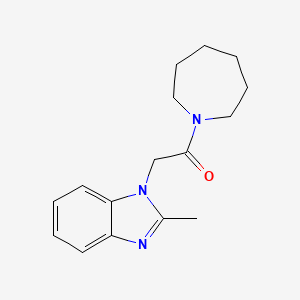
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide, also known as FPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPAA belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The exact mechanism of action of N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins. In addition, N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has been found to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has been found to exert a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, possibly through the inhibition of pro-inflammatory cytokines and prostaglandins. N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the growth and proliferation of cancer cells, possibly through the induction of apoptosis. In addition, N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has been shown to protect neurons from oxidative stress-induced damage, possibly through its antioxidant properties.
実験室実験の利点と制限
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has also been shown to exhibit significant biological activity at relatively low concentrations, making it a potentially useful tool for studying various biological processes. However, N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has some limitations for use in lab experiments. It has been found to be toxic at high concentrations, and its exact mechanism of action is not fully understood, which may make interpretation of experimental results difficult.
将来の方向性
There are several potential future directions for research on N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential use of N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide as a therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide and to better understand its biochemical and physiological effects.
合成法
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide can be synthesized by the reaction of 4-fluoroaniline and ethyl 2-pyrazoline-1-carboxylate in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution of the ethoxy group of ethyl 2-pyrazoline-1-carboxylate with the amino group of 4-fluoroaniline, followed by cyclization to form the pyrazole ring. The resulting product is then acetylated to obtain N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide.
科学的研究の応用
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic activities in animal models of inflammation and pain. N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has also been shown to possess antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has been investigated for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress-induced damage.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-9-2-4-10(5-3-9)14-11(16)8-15-7-1-6-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTJHBKJVGFZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)
![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)




![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)
![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)
